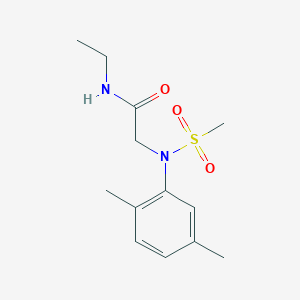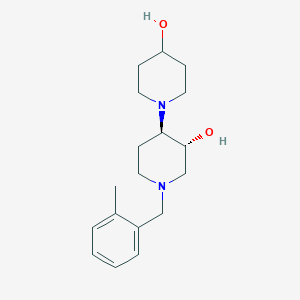![molecular formula C24H28N2O2 B3920511 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3920511.png)
1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline
説明
1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of beta-carbolines, which are known for their diverse biological activities.
科学的研究の応用
1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been investigated include:
1. Neuroprotection: Several studies have shown that beta-carbolines possess neuroprotective properties. 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
2. Anticancer activity: Beta-carbolines have also been investigated for their anticancer properties. 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
3. Antidepressant activity: Beta-carbolines have been reported to possess antidepressant properties. 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its antidepressant effects in animal models.
作用機序
The mechanism of action of 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been proposed that this compound may exert its biological effects through the modulation of neurotransmitter systems, such as the dopaminergic and serotonergic systems. It has also been suggested that beta-carbolines may act as antioxidants and protect against oxidative stress.
Biochemical and Physiological Effects:
1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have several biochemical and physiological effects. Some of these effects include:
1. Modulation of neurotransmitter systems: Beta-carbolines have been reported to modulate the activity of neurotransmitter systems, such as the dopaminergic and serotonergic systems. This may contribute to their neuroprotective and antidepressant effects.
2. Antioxidant activity: Beta-carbolines have been shown to possess antioxidant properties. This may contribute to their neuroprotective effects.
3. Inhibition of cancer cell proliferation: 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the proliferation of cancer cells in vitro.
実験室実験の利点と制限
1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is a well-characterized compound that has been synthesized and studied by several researchers.
2. It has been shown to possess several biological activities, which makes it a promising compound for further research.
Limitations:
1. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
2. The synthesis of this compound is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline. Some of these include:
1. Investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Studies to elucidate its mechanism of action and identify its molecular targets.
3. Investigation of its potential as an anticancer agent in animal models of cancer.
4. Studies to optimize its synthesis and improve its yield.
Conclusion:
1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses several biological activities, including neuroprotective, anticancer, and antidepressant properties. Although the mechanism of action of this compound is not fully understood, it has been proposed to modulate neurotransmitter systems and possess antioxidant properties. Further research is needed to fully elucidate its mechanism of action, identify its molecular targets, and optimize its synthesis.
特性
IUPAC Name |
1-(1-cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-22(13-12-18-9-6-16-28-18)26-15-14-20-19-10-4-5-11-21(19)25-23(20)24(26)17-7-2-1-3-8-17/h4-6,9-11,16-17,24-25H,1-3,7-8,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSIRIAMYLYUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(CCN2C(=O)CCC4=CC=CO4)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920432.png)
![N-[3-(4-butyl-3-oxopiperazin-1-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B3920435.png)
![1-(1,3-benzodioxol-5-yl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920440.png)
![1-ethyl-3-methyl-4-{1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3920446.png)

![4-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3920467.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3920469.png)
![2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920473.png)



![3-allyl-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920494.png)
![ethyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3920501.png)